2-Bromo-3-methoxyisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGFHKARGFUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376636 | |
| Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191418-78-7 | |
| Record name | 2-Bromo-3-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Methoxyisonicotinaldehyde
Historical Development of Synthetic Approaches to Substituted Isonicotinaldehydes
The journey towards the efficient synthesis of highly substituted isonicotinaldehydes has been a long and incremental one, marked by the development of fundamental reactions in heterocyclic chemistry. Early approaches were often hampered by the inherent electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution, and the challenge of controlling regioselectivity.
Historically, the synthesis of pyridine derivatives relied heavily on condensation reactions to construct the pyridine ring itself, followed by functional group interconversions. For the introduction of an aldehyde group at the 4-position (isonicotinaldehyde), early methods often involved the oxidation of a pre-existing alkyl group, typically a methyl group at the 4-position (γ-picoline). The oxidation of picolines to their corresponding carboxylic acids (isonicotinic acids) has been known for over a century, with reagents like potassium permanganate (B83412) being commonly employed. Subsequent reduction of the carboxylic acid or its derivatives to the aldehyde was a viable, albeit often multi-step, process.
The direct formylation of the pyridine ring was a significant advancement. While the Friedel-Crafts reaction is generally ineffective for pyridines due to the deactivating effect of the nitrogen atom and its propensity to coordinate with Lewis acids, the Vilsmeier-Haack reaction provided a breakthrough. This reaction, which utilizes a milder electrophile generated from a substituted amide and phosphorus oxychloride, allowed for the direct introduction of a formyl group onto electron-rich aromatic and heterocyclic systems. Its application to pyridine derivatives, particularly those activated with electron-donating substituents, marked a pivotal moment in the synthesis of substituted isonicotinaldehydes.
Early methods for introducing substituents like halogens and alkoxy groups often required harsh conditions and yielded mixtures of isomers. The development of strategies to control the position of these substituents, such as the use of activating or directing groups and the exploitation of the unique reactivity of pyridine-N-oxides, was crucial in paving the way for the synthesis of complex molecules like 2-Bromo-3-methoxyisonicotinaldehyde.
Established Synthetic Pathways for this compound
The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct placement of the bromo, methoxy (B1213986), and aldehyde functionalities on the pyridine scaffold. The established pathways typically involve the sequential introduction of these groups onto a pre-existing pyridine ring.
Strategies for Regioselective Bromination of Pyridine Scaffolds
The regioselective bromination of the pyridine ring is a critical step in the synthesis of the target molecule. Due to the electron-withdrawing nature of the nitrogen atom, direct electrophilic bromination of pyridine is difficult and typically requires high temperatures, often leading to a mixture of products with a preference for the 3-position. To achieve the desired 2-bromo substitution pattern in the context of this compound, more sophisticated strategies are employed.
One effective approach involves the use of a directing group. For instance, starting with 3-hydroxypyridine (B118123), the hydroxyl group can direct the bromination to the adjacent 2-position. The reaction is often carried out in a basic medium to enhance the directing effect of the hydroxyl group.
Another powerful strategy for controlling the regioselectivity of pyridine halogenation is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Treatment of a pyridine N-oxide with a brominating agent like phosphorus oxybromide can lead to the formation of the 2-bromopyridine (B144113) derivative. Subsequent deoxygenation of the N-oxide restores the pyridine ring.
Furthermore, directed ortho-metalation (DoM) strategies have been developed for the highly regioselective functionalization of pyridines. In this approach, a directing group on the pyridine ring, such as an amide or a methoxy group, directs the deprotonation of the adjacent ortho-position by a strong base (e.g., an organolithium reagent). The resulting lithiated species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to introduce the bromine atom with high precision.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-Hydroxypyridine | Br₂, NaOH(aq) | 2-Bromo-3-hydroxypyridine (B45599) | 70-75 | CN105017136A |
| Pyridine N-oxide | POBr₃ | 2-Bromopyridine | Varies | researchgate.net |
| 3-Methoxypyridine | n-BuLi, TMEDA, then Br₂ | 2-Bromo-3-methoxypyridine (B21398) | Good | N/A |
Methodologies for Introducing the Methoxy Substituent onto Pyridine Ring Systems
The introduction of a methoxy group onto a pyridine ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being one of the most common. In the synthesis of this compound, the methoxy group is typically introduced by the methylation of a hydroxyl group that is already in the desired position.
Starting from 2-bromo-3-hydroxypyridine, the hydroxyl group can be deprotonated with a suitable base, such as sodium hydride or sodium methoxide (B1231860), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to furnish the desired 2-bromo-3-methoxypyridine. This Williamson ether synthesis is a reliable and widely used method for the preparation of methoxy-substituted pyridines.
Alternatively, for pyridine rings activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group, such as a halogen or a nitro group, by methoxide ions is a viable strategy. However, for the synthesis of the target compound, the methylation of a pre-existing hydroxyl group is generally the more direct route.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | NaH, CH₃I | 2-Bromo-3-methoxypyridine | Good | N/A |
| 2-Chloro-3-nitropyridine | NaOCH₃ | 2-Methoxy-3-nitropyridine | High | N/A |
Approaches to the Formation of the Isonicotinaldehyde Moiety (e.g., via Formylation, Oxidation of Methyl Precursors, or Diazo Reactions)
With the 2-bromo-3-methoxy-substituted pyridine scaffold in hand, the final key transformation is the introduction of the aldehyde group at the 4-position to yield isonicotinaldehyde. Several methods are available for this purpose.
Vilsmeier-Haack Formylation: This is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govacs.orgnih.govresearchgate.netnih.gov The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as a mild electrophile. In the synthesis of this compound, the electron-donating methoxy group at the 3-position activates the pyridine ring, facilitating electrophilic attack at the adjacent 4-position. The reaction of 2-bromo-3-methoxypyridine with the Vilsmeier reagent, followed by aqueous workup, yields the desired aldehyde. nih.gov
Oxidation of Methyl Precursors: An alternative strategy involves starting with a pyridine derivative that already contains a methyl group at the 4-position (a 4-picoline derivative). This methyl group can then be oxidized to the aldehyde. A variety of oxidizing agents can be employed for this transformation, including selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic methods involving transition metals. For instance, the oxidation of 2-bromo-3-methoxy-4-methylpyridine would provide the target aldehyde. This approach is particularly useful if the corresponding 4-methylpyridine (B42270) starting material is readily accessible.
Diazo Reactions: While less common for the direct synthesis of isonicotinaldehydes, reactions involving diazo compounds represent a potential, albeit more complex, route. researchgate.netorganic-chemistry.orgmdpi.comijies.netthieme-connect.de For instance, a diazotization reaction of a 4-aminopyridine (B3432731) derivative could, in principle, be followed by a reaction that introduces a one-carbon unit, which is then converted to an aldehyde. However, for the synthesis of this compound, the Vilsmeier-Haack formylation or the oxidation of a methyl precursor are generally more direct and efficient methods.
| Starting Material | Reagents | Method | Product | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | DMF, POCl₃, then H₂O | Vilsmeier-Haack | This compound | 60-70 | nih.gov |
| 2-Bromo-3-methoxy-4-methylpyridine | SeO₂ | Oxidation | This compound | Moderate | N/A |
Modern and Emerging Synthetic Strategies
The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and sustainable methods. The synthesis of substituted pyridines has benefited significantly from these advancements, particularly in the area of catalysis.
Catalytic Systems in Bromination and Aldehyde Functionalization
Modern synthetic chemistry has seen a paradigm shift towards the use of catalytic methods to achieve transformations that were previously difficult or required stoichiometric amounts of harsh reagents. This is particularly true for the functionalization of C-H bonds, which offers a more atom-economical approach to the synthesis of complex molecules.
Catalytic Bromination: Recent research has focused on the development of catalytic systems for the regioselective bromination of pyridines. nih.gov Transition metal catalysts, particularly those based on iridium, have shown promise in directing the borylation of pyridines at the C3 position. The resulting boronic esters can then be subjected to halodeboronation to introduce a bromine atom. nih.gov This two-step, one-pot procedure allows for the synthesis of 3-bromopyridines under mild conditions. While this specific example targets the 3-position, the development of catalytic systems for C-H activation at other positions of the pyridine ring is an active area of research. Photocatalysis has also emerged as a powerful tool for the C-H functionalization of pyridines, offering new pathways for the introduction of various functional groups, including halogens. nih.govnus.edu.sg
Catalytic Aldehyde Functionalization: The direct catalytic formylation of pyridines is a highly desirable but challenging transformation. Recent advances have shown that copper-catalyzed C-H formylation of certain pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines, can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant. nih.gov Palladium-catalyzed carbonylation reactions have also been extensively developed for the synthesis of aldehydes. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org For example, palladium catalysts can be used to couple aryl halides with a source of carbon monoxide, such as formic acid or synthesis gas (CO/H₂), to produce the corresponding aldehydes. nih.govorganic-chemistry.org The application of these catalytic methods to the formylation of 2-bromo-3-methoxypyridine could offer a more efficient and milder alternative to the classical Vilsmeier-Haack reaction.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| C3-Borylation/Bromination | [Ir(cod)(OMe)]₂/dtbpy, then CuBr₂ | Pyridine | 3-Bromopyridine | High | nih.gov |
| C3-Formylation | Cu(OAc)₂ | Imidazo[1,2-a]pyridine | 3-Formyl-imidazo[1,2-a]pyridine | Good | nih.gov |
| Formylation | Pd(OAc)₂/P(1-Ad)₂(n)Bu | Aryl Bromide | Aryl Aldehyde | Good | nih.gov |
Stereoselective Synthesis Considerations
While the core structure of this compound is achiral, stereoselective synthesis becomes highly relevant when considering the preparation of its chiral derivatives. The functional groups present—an aldehyde, a bromo substituent, and a methoxy group on a pyridine ring—offer multiple points for the introduction of chirality.
Stereoselective synthesis in the context of this compound derivatives can be approached through several pathways. One common strategy involves the asymmetric reduction of the aldehyde group to a chiral alcohol. This can be achieved using various chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through enzymatic reductions, which are known for their high enantioselectivity under mild conditions.
Another avenue for introducing stereocenters is through the stereoselective addition of nucleophiles to the aldehyde. Organometallic reagents, such as Grignard or organolithium reagents, in the presence of chiral ligands or auxiliaries, can lead to the formation of chiral secondary alcohols with high diastereomeric and enantiomeric purity.
Furthermore, the bromine atom on the pyridine ring can participate in stereoselective cross-coupling reactions. For instance, Suzuki or Negishi couplings with chiral boronic acids or organozinc reagents can be employed to introduce chiral substituents at the 2-position of the pyridine ring. The choice of a suitable chiral phosphine (B1218219) ligand for the transition metal catalyst (typically palladium or nickel) is crucial for achieving high levels of stereocontrol in these transformations.
While direct stereoselective synthesis of the aldehyde itself is not applicable due to its planar nature, the strategic placement of chiral centers in its derivatives opens up a vast chemical space for the design and synthesis of novel, enantiomerically pure compounds with potential biological activities.
Green Chemistry Principles Applied to this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound. These approaches aim to minimize environmental impact by adhering to the principles of green chemistry.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. sigmaaldrich.comsigmaaldrich.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts.
A potential synthetic route to this compound starts from 2-bromo-3-methoxypyridine. The introduction of the aldehyde group at the 4-position is a key transformation. A classical approach might involve a Vilsmeier-Haack reaction, which typically uses phosphoryl chloride and dimethylformamide. While effective, this method generates stoichiometric amounts of phosphorus-based waste.
To improve atom economy, catalytic methods are preferred. For instance, a direct C-H formylation of 2-bromo-3-methoxypyridine using a suitable catalyst and a green formylating agent would be a highly atom-economical approach. Research in the broader field of pyridine functionalization is exploring such direct C-H activation strategies. chemimpex.com
Another strategy for waste minimization involves the careful selection of reagents and reaction conditions to reduce the formation of side products. For example, in the synthesis of the precursor 2-bromo-3-methoxypyridine from 3-hydroxypyridine, the bromination step can lead to the formation of di-brominated and other isomeric byproducts. google.com Optimizing the reaction conditions, such as temperature, solvent, and the type of brominating agent, can significantly improve the selectivity towards the desired product and reduce waste.
The table below illustrates a hypothetical comparison of atom economy for different synthetic steps, highlighting the potential benefits of greener approaches.
| Reaction Step | Conventional Reagents | Green Alternative Reagents | % Atom Economy (Conventional) | % Atom Economy (Green) |
| Bromination of 3-Hydroxypyridine | Br₂ in excess | N-Bromosuccinimide (NBS) | ~50% | >80% |
| Methylation of 2-Bromo-3-hydroxypyridine | Dimethyl sulfate | Dimethyl carbonate | <70% | >90% |
| Formylation of 2-Bromo-3-methoxypyridine | POCl₃, DMF (Vilsmeier-Haack) | Catalytic C-H formylation | <40% | >70% |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and yields.
Development of Environmentally Benign Reagents and Reaction Conditions
The development of environmentally benign reagents and reaction conditions is another cornerstone of green chemistry. This includes the use of less toxic solvents, renewable starting materials, and energy-efficient processes.
In the synthesis of this compound and its precursors, traditional solvents like dichloromethane (B109758) and chloroform (B151607) are often used. These are being increasingly replaced by greener alternatives such as ethanol, water, or even solvent-free reaction conditions where possible. chemicalbook.com For instance, a patent describes the preparation of 2-bromo-3-hydroxypyridine using an aqueous solution of sodium hydroxide (B78521). google.com
The choice of reagents is also critical. As mentioned, using N-Bromosuccinimide (NBS) for bromination is often preferred over elemental bromine as it is a solid and easier to handle, reducing the risks associated with handling volatile and corrosive bromine. nih.gov Similarly, dimethyl carbonate is a greener alternative to dimethyl sulfate for methylation reactions, as it is less toxic and produces a benign byproduct (carbon dioxide and methanol).
Catalytic processes are inherently greener than stoichiometric ones. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a particularly attractive approach. For the formylation step, developing a robust and recyclable catalyst for direct C-H functionalization would represent a significant advancement in the green synthesis of this compound.
Furthermore, the use of alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the future direction of chemical manufacturing.
Chemical Reactivity Profile and Mechanistic Investigations of 2 Bromo 3 Methoxyisonicotinaldehyde
Electrophilic Reactivity of the Aldehyde Functionality and Its Governing Factors
The aldehyde group (-CHO) at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to reaction with electron-rich species. wikipedia.orgmasterorganicchemistry.com The reactivity of this aldehyde is significantly influenced by the electronic properties of the pyridine ring and its other substituents.
Several factors govern the electrophilic reactivity of the aldehyde:
Inductive and Resonance Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density of the entire ring system. pearson.com This effect makes the pyridine ring less nucleophilic than benzene (B151609) but enhances the electrophilicity of substituents like the aldehyde group. gcwgandhinagar.com
Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of nucleophiles to the aldehyde group. In the case of 2-Bromo-3-methoxyisonicotinaldehyde, the proximity of the methoxy (B1213986) group to the aldehyde could play a role in modulating its reactivity. youtube.com
Reaction Conditions: The reactivity can be further tuned by the reaction conditions. For instance, in acidic media, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and facilitates attack by weak nucleophiles. youtube.com
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbonyl carbon of this compound is a focal point for a variety of nucleophilic addition reactions. wikipedia.org In these reactions, a nucleophile adds to the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
Common nucleophilic addition reactions include:
Hydration: In the presence of water, an equilibrium can be established to form a geminal diol (hydrate). libretexts.org
Acetal Formation: Alcohols can add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule to form acetals. libretexts.org This reaction is often catalyzed by acid.
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) results in the formation of a cyanohydrin. libretexts.org
Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. wikipedia.org
Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Water (H₂O) | Geminal Diol (Hydrate) | Aqueous conditions, can be acid or base catalyzed. libretexts.org |
| Alcohol (R-OH) | Hemiacetal/Acetal | Acid catalysis. libretexts.org |
| Cyanide (CN⁻) | Cyanohydrin | Acidic conditions (e.g., HCN) or with a cyanide salt followed by acid. libretexts.org |
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup. wikipedia.org |
Reactivity of the Bromine Substituent on the Pyridine Ring
The bromine atom at the 2-position of the pyridine ring is susceptible to substitution, primarily through nucleophilic aromatic substitution and as a coupling partner in transition-metal-catalyzed reactions.
Nucleophilic aromatic substitution (SNAr) on pyridine is generally favored at the 2- and 4-positions because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. echemi.comstackexchange.comquimicaorganica.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate. chemistrysteps.comyoutube.com The subsequent departure of the bromide ion restores the aromaticity of the ring. youtube.com
The presence of the electron-withdrawing aldehyde group at the 4-position further activates the ring towards nucleophilic attack, making the substitution of the bromine atom more facile. libretexts.org
The carbon-bromine bond in this compound serves as a valuable handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govillinois.edu This is a versatile method for creating biaryl structures or for introducing alkyl or vinyl groups. scholaris.caresearchgate.net
Heck Reaction: In the Heck reaction, the bromopyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the formation of an alkynylpyridine. wikipedia.orgorganic-chemistry.orgresearchgate.net
Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Product | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Aryl-, vinyl-, or alkyl-substituted pyridine | Pd catalyst, base. nih.govillinois.eduscholaris.caresearchgate.net |
| Heck | Alkene (e.g., H₂C=CHR) | Substituted alkene | Pd catalyst, base. |
| Sonogashira | Terminal alkyne (e.g., H−C≡C−R) | Alkynylpyridine | Pd catalyst, Cu(I) co-catalyst, base. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net |
Influence of the Methoxy Group on Electron Density and Reactivity of the Pyridine Nucleus
Electron-Donating Resonance: The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. However, this effect is somewhat counteracted by the electron-withdrawing nature of the pyridine nitrogen.
Inductive Electron Withdrawal: Due to the electronegativity of the oxygen atom, the methoxy group exerts an inductive pull on the electron density of the ring. nih.gov
Effect on Basicity: A methoxy group at the 2-position has been shown to decrease the basicity of the pyridine nitrogen due to both inductive effects and steric shielding of the nitrogen's lone pair. nih.gov While the methoxy group in this compound is at the 3-position, it can still influence the electronic environment of the nitrogen. researchgate.net
Directing Effects: In electrophilic aromatic substitution (which is generally difficult on pyridines), an activating group like a methoxy group would direct incoming electrophiles. gcwgandhinagar.com In the case of nucleophilic attack, its electronic influence can modulate the reactivity of the adjacent positions.
Detailed Reaction Mechanisms and Kinetic Studies of Key Transformations
Detailed mechanistic and kinetic studies on this compound itself are not widely available in the public domain. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.
Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process. youtube.comnih.gov The first step, the addition of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. echemi.comstackexchange.com The stability of this intermediate, which is enhanced by the electron-withdrawing pyridine nitrogen and the 4-aldehyde group, is crucial for the reaction to proceed. stackexchange.com
Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the pyridine. illinois.edu
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
Kinetic studies of similar reactions have shown that the rate can be influenced by the nature of the catalyst, the base, the solvent, and the electronic and steric properties of the coupling partners. For instance, electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slower rate. nih.gov
Strategic Applications of 2 Bromo 3 Methoxyisonicotinaldehyde in Contemporary Chemical Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The structural features of 2-Bromo-3-methoxyisonicotinaldehyde make it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. The aldehyde group serves as a handle for various transformations, including condensations and cyclizations, while the bromo substituent is amenable to cross-coupling reactions, allowing for the introduction of diverse functionalities.
Synthesis of Pyridine-Derived Ligands and Metallacycles
Pyridine-based ligands are of paramount importance in coordination chemistry, finding use in catalysis, materials science, and bioinorganic chemistry. The synthesis of novel polydentate N,O-donor ligands is an active area of research. rsc.org While direct synthesis of ligands from this compound is not extensively documented in publicly available literature, its structure is highly conducive to such applications. The aldehyde can be readily converted to an alcohol or an imine, which, in concert with the pyridine (B92270) nitrogen, can chelate to metal ions. The bromo group offers a site for further functionalization, potentially leading to the formation of polynuclear complexes. rsc.org The synthesis of four-membered metallacyclic complexes is a significant area of study, and precursors with reactive functional groups are essential for these transformations. waikato.ac.nz
Annulation Reactions for the Construction of Fused Polycyclic Heteroarenes
Fused polycyclic heteroarenes are a class of compounds with significant interest due to their applications in materials science, particularly as organic semiconductors and light-emitting materials. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for the synthesis of these complex systems. The construction of benzo-fused polycyclic heteroaromatic compounds through methods like palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a testament to the advanced synthetic strategies employed. mdpi.com
The development of BN-fused polycyclic heteroarenes containing thiopyran moieties highlights the drive to create novel materials with unique optoelectronic properties. nih.gov While specific examples utilizing this compound are not prominent, its structure is well-suited for participating in such reactions. For instance, the aldehyde could undergo condensation with an active methylene (B1212753) compound, and the resulting product could be subjected to an intramolecular cyclization via a cross-coupling reaction at the bromo position to yield a fused system. The synthesis of cyclobutane-fused tetracyclic skeletons via dearomative [2+2] cycloaddition of aromatic heterocycles represents another innovative approach to complex architectures. rsc.org
Integral Role in Medicinal Chemistry and Pharmaceutical Synthesis
The pyridine scaffold is a common motif in a vast number of pharmaceuticals. The specific substitution pattern of this compound provides a template for the development of novel, biologically active molecules.
Precursor to Novel Biologically Active Molecules and Drug Scaffolds
The search for new bioactive molecules is a driving force in medicinal chemistry. This compound serves as a valuable precursor in this endeavor. For example, the synthesis of pyridine-derived analogues of the anti-tubercular drug bedaquiline (B32110) has been explored, where a 2-(5-Bromo-2-methoxypyridin-3-yl) moiety, a structural isomer of the title compound, was a key intermediate. nih.gov This underscores the potential of bromo-methoxy-pyridine scaffolds in generating molecules with significant biological activity. Similarly, the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives demonstrates the utility of the bromo-methoxy substitution pattern in creating compounds with analgesic, antifungal, and antibacterial properties. nih.gov
Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
The aldehyde functionality of this compound is particularly useful for the synthesis of advanced pharmaceutical intermediates. It can be readily transformed into a variety of other functional groups, allowing for the systematic modification of a lead compound to optimize its pharmacological profile. Enol ethers derived from related brominated aldehydes have been shown to be useful intermediates in the large-scale synthesis of investigational active pharmaceutical ingredients (APIs). researchgate.net The compound is listed as a pharmaceutical intermediate by various chemical suppliers, indicating its role in the drug discovery and development pipeline. bldpharm.comsigmaaldrich.com
Contributions to Agrochemical Development and Functional Molecules
Beyond pharmaceuticals, substituted pyridines play a crucial role in the development of modern agrochemicals. The reactivity of the bromo group in pyridine derivatives allows for the synthesis of complex molecules with potential herbicidal or pesticidal activity. For instance, a catalyst-free synthesis of pyridine-2,6-bis(N-arylthiazoline-2-thiones) has been reported, starting from a dibrominated pyridine derivative. scirp.org Thiazoline-2-thiones are known to have applications in agriculture. scirp.org This highlights the potential of this compound as a building block for new agrochemicals and other functional molecules.
Potential in the Synthesis of Advanced Functional Materials
The molecular architecture of this compound, featuring an aldehyde, a bromo substituent, a methoxy (B1213986) group, and a nitrogen atom within an aromatic ring, provides multiple avenues for the construction of complex, high-value functional materials. Its potential is primarily rooted in the strategic utilization of its bromo and aldehyde functionalities.
The 2-bromo substituent is a key functional handle for engaging in a variety of palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids. researchgate.netwikipedia.org This reaction is widely used to synthesize substituted biphenyls and poly-aromatic systems that are critical components of liquid crystals, organic light-emitting diodes (OLEDs), and other electro-optical materials. The reactivity of the C-Br bond allows for the introduction of tailored organic fragments, enabling precise control over the electronic and photophysical properties of the resulting material. illinois.edu For instance, coupling with electron-rich or electron-deficient aryl groups can tune the HOMO/LUMO energy levels of the molecule, a critical parameter in designing organic semiconductors.
Furthermore, the aldehyde group at the 4-position offers a distinct reaction site for condensation and multicomponent reactions. It can readily react with amines or active methylene compounds to form Schiff bases, chalcones, or more complex heterocyclic systems. acgpubs.org A notable application of pyridine aldehydes is in the Kröhnke pyridine synthesis, a method used to generate highly functionalized bipyridine and terpyridine ligands. wikipedia.orgdrugfuture.com These ligands are renowned for their ability to form stable complexes with a wide range of metal ions, leading to metallopolymers and supramolecular assemblies with interesting magnetic, luminescent, or catalytic properties. The reaction of this compound in a Kröhnke-type synthesis could yield intricate, sterically-defined terpyridine ligands, where the bromo and methoxy groups provide further points for modification or influence the stereochemistry of the final complex. beilstein-journals.org
The combination of these reactive sites allows for orthogonal synthesis strategies. One could first perform a Suzuki coupling at the bromo position and then use the aldehyde for a subsequent condensation reaction, or vice-versa. This stepwise functionalization is essential for building the complex, well-defined architectures required for advanced materials such as functional polymers and porous coordination polymers. rsc.org
Comparative Analysis with Structurally Related Halogenated Pyridine Aldehydes in Synthetic Routes
The synthetic utility of this compound can be better understood by comparing it with its structural analogs where the bromine atom is replaced by other halogens (Fluorine, Chlorine, Iodine). The choice of halogen significantly impacts the compound's reactivity, particularly in the context of cross-coupling reactions, which are fundamental to its application in materials synthesis.
The primary difference among these halogenated pyridines lies in the reactivity of the carbon-halogen (C-X) bond. The bond strength decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). This trend directly governs the ease of oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles like the Suzuki reaction. illinois.edu
Reactivity in Cross-Coupling Reactions:
2-Fluoro-3-methoxyisonicotinaldehyde : The C-F bond is exceptionally strong, making this analog generally unreactive in standard palladium-catalyzed cross-coupling reactions. Its synthesis and use would require specialized, harsh conditions or different catalytic systems, limiting its general utility as a coupling partner. acgpubs.orgnih.gov
2-Chloro-3-methoxyisonicotinaldehyde : The C-Cl bond is stronger and less reactive than the C-Br bond. While Suzuki and other couplings of aryl chlorides are possible, they often require more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines), or more active catalysts compared to their bromo counterparts. google.comrsc.org This lower reactivity can, however, be advantageous for sequential, site-selective couplings in polyhalogenated systems.
This compound : This compound represents a good balance between reactivity and stability. The C-Br bond is sufficiently reactive to undergo a wide range of palladium-catalyzed couplings under relatively mild conditions, making it a workhorse for synthetic chemists. nih.govresearchgate.netnih.gov It is stable enough for purification and handling yet reactive enough for efficient synthesis.
2-Iodo-3-methoxyisonicotinaldehyde : The C-I bond is the weakest and most reactive of the series. researchgate.netorgsyn.org This high reactivity allows cross-coupling reactions to proceed under the mildest conditions, often with lower catalyst loadings and faster reaction times. chemsynthesis.com However, iodo-compounds are typically more expensive and can be less stable than their bromo- and chloro-analogs.
This differential reactivity is a powerful tool in synthetic design. For example, a molecule containing both a chloro and a bromo substituent on a pyridine ring could undergo a selective Suzuki reaction at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent, different transformation.
The synthesis of these aldehydes typically involves the oxidation of the corresponding pyridyl-methanol. The preparation of the halogenated pyridine precursors themselves varies. For instance, the synthesis of a 2-chloropyridine (B119429) derivative might start from a corresponding hydroxypyridine and proceed via chlorination. google.com The synthesis of the parent this compound would likely involve the bromination of a suitable pyridine precursor, methylation of a hydroxyl group, and subsequent oxidation of a methyl or hydroxymethyl group at the 4-position.
| Compound Name | Halogen | Molecular Formula | Molecular Weight (g/mol) | Relative Reactivity in Pd Cross-Coupling | Key Synthetic Features |
|---|---|---|---|---|---|
| 2-Fluoro-3-methoxyisonicotinaldehyde | F | C₇H₆FNO₂ | 155.13 | Very Low | C-F bond is largely inert to standard coupling; requires harsh conditions. nih.gov |
| 2-Chloro-3-methoxyisonicotinaldehyde | Cl | C₇H₆ClNO₂ | 171.58 | Moderate | Requires more active catalysts or harsher conditions than bromo-analog; useful for sequential coupling. rsc.org |
| This compound | Br | C₇H₆BrNO₂ | 216.03 | High | Optimal balance of reactivity and stability for a wide range of coupling reactions. sigmaaldrich.comillinois.edu |
| 2-Iodo-3-methoxyisonicotinaldehyde | I | C₇H₆INO₂ | 263.03 | Very High | Most reactive, allowing for mildest reaction conditions; often higher cost and lower stability. researchgate.net |
Synthesis and Exploration of Derivatives and Analogues of 2 Bromo 3 Methoxyisonicotinaldehyde
Methodologies for Structural Modifications and Diversification
The structural framework of 2-bromo-3-methoxyisonicotinaldehyde presents three primary handles for chemical diversification: the bromine atom at the 2-position, the aldehyde group at the 4-position, and the pyridine (B92270) ring itself. Methodologies for modification are chosen based on the desired structural outcome and the reactivity of each functional group.
The synthesis of the parent compound, this compound, can be achieved through a multi-step sequence starting from 3-hydroxypyridine (B118123). This involves a regioselective bromination, followed by methylation of the hydroxyl group to yield 2-bromo-3-methoxypyridine (B21398). Subsequent introduction of the aldehyde at the 4-position via a formylation reaction, such as the Vilsmeier-Haack reaction, affords the target aldehyde chemspider.com. A described synthesis of the precursor 2-bromo-3-methoxypyridine involves the methylation of 2-bromo-3-pyridinol using methyl iodide in the presence of a base like potassium hydroxide (B78521) in DMSO prepchem.com. Another patented method describes the bromination of 3-hydroxypyridine followed by methylation ekb.eg.
The diversification of this scaffold typically involves a stepwise or combinatorial approach where each reactive site is addressed sequentially. For instance, the bromine atom can be replaced or coupled using transition-metal-catalyzed reactions. The aldehyde can be transformed into a wide array of other functional groups through classical organic reactions. Furthermore, the pyridine ring can undergo modifications, although this is often more challenging.
Functionalization Strategies at the Bromine Position
The carbon-bromine bond at the 2-position of the pyridine ring is a key site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester wikipedia.orgorganic-chemistry.orgyoutube.com. A variety of aryl, heteroaryl, vinyl, and alkyl groups can be introduced at the 2-position. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene) wikipedia.orgnih.gov. The reaction is known for its high functional group tolerance researchgate.net.
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other N-aryl compounds wikipedia.orglibretexts.org. The reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu) chemspider.comwikipedia.orgresearchgate.net. The choice of phosphine (B1218219) ligand (e.g., BINAP, XPhos) is crucial for the success of the reaction and depends on the specific substrates being coupled wikipedia.orgrsc.org.
Heck Reaction: The Heck reaction allows for the vinylation of the pyridine ring by coupling with an alkene organic-chemistry.orgthieme-connect.denih.gov. This reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures thieme-connect.de. It provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are of interest in medicinal chemistry and materials science. Tandem reactions, such as a Wittig-Heck sequence, can further enhance synthetic efficiency nih.gov.
Other Coupling Reactions: While less common, other cross-coupling reactions such as Sonogashira (alkynylation), Stille (organotin coupling), and Negishi (organozinc coupling) could also be employed to functionalize the bromine position, each offering unique advantages in terms of substrate scope and reaction conditions.
Illustrative Data Table for Suzuki-Miyaura Coupling of this compound:
| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 | General Protocol wikipedia.org |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 | General Protocol nih.gov |
| Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 80-90 | General Protocol rsc.org |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/PCy₃ | K₃PO₄ | THF | 75-85 | General Protocol organic-chemistry.org |
Transformations and Derivatizations at the Aldehyde Functional Group
The aldehyde group at the 4-position is a highly versatile functional group that can be readily transformed into a plethora of other functionalities, significantly expanding the chemical space of the derived compounds.
Reductive Amination: This is one of the most important reactions of the aldehyde group, allowing for the synthesis of primary, secondary, and tertiary amines masterorganicchemistry.comlibretexts.org. The reaction proceeds via the formation of an imine or iminium ion intermediate upon reaction with an amine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comnih.gov. This method is highly efficient for creating libraries of amine derivatives.
Wittig Reaction: The Wittig reaction provides a powerful tool for the synthesis of alkenes with a defined double bond position by reacting the aldehyde with a phosphorus ylide (Wittig reagent) organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.org. The stereochemical outcome (E/Z selectivity) of the reaction can often be controlled by the nature of the ylide and the reaction conditions organic-chemistry.org. This allows for the introduction of various substituted vinyl groups.
Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the aldehyde group yields secondary alcohols masterorganicchemistry.comyoutube.com. This is a fundamental carbon-carbon bond-forming reaction that allows for the introduction of a wide range of alkyl, aryl, and alkynyl substituents.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These transformations provide access to key derivatives for further functionalization.
Illustrative Data Table for Reductive Amination of this compound:
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane (B109758) | >90 | General Protocol masterorganicchemistry.com |
| Morpholine | NaBH₃CN | Methanol | 85-95 | General Protocol masterorganicchemistry.com |
| Aniline | NaBH₄ | Ethanol | 80-90 | General Protocol nih.gov |
| Cyclohexylamine | H₂/Pd-C | Methanol | >95 | General Protocol libretexts.org |
Chemical Alterations and Elaboration of the Pyridine Ring System
Modification of the pyridine ring itself, beyond the existing functional groups, is generally more challenging but can lead to significant changes in the core scaffold.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, can facilitate nucleophilic aromatic substitution. While the bromine at the 2-position is the most likely leaving group, under forcing conditions, other positions might be susceptible to nucleophilic attack, or the methoxy (B1213986) group could potentially be displaced.
Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting 2-bromo-3-hydroxyisonicotinaldehyde (B8089849) is a valuable intermediate for further derivatization, such as etherification or esterification, allowing for the introduction of a wide variety of O-linked substituents.
Ring Annulation: The existing functional groups can be utilized to construct fused ring systems. For example, the aldehyde and the methoxy group could potentially participate in cyclization reactions with appropriate bifunctional reagents to form fused heterocyclic systems.
Structure-Reactivity and Structure-Activity Relationship Studies of Derived Compounds
The systematic derivatization of this compound allows for the exploration of structure-reactivity and structure-activity relationships (SAR). By modifying each of the three key positions and evaluating the properties of the resulting compounds, insights can be gained into how different structural features influence chemical reactivity and biological activity.
For instance, in the context of medicinal chemistry, the nature of the substituent introduced at the 2-position via Suzuki or Buchwald-Hartwig reactions can significantly impact the binding affinity of the molecule to a biological target. The size, electronics, and hydrogen bonding capacity of the new group are critical parameters.
Similarly, the transformation of the aldehyde group into various amine, alcohol, or alkene functionalities can modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility, metabolic stability, and cell permeability. For example, the introduction of a basic amine via reductive amination can enhance water solubility.
The modification of the pyridine ring itself, such as the demethylation of the methoxy group to a hydroxyl group, can introduce a new hydrogen bond donor, which could be crucial for target engagement nih.govnih.govmdpi.comfrontiersin.org.
By creating a library of analogs and testing them in relevant biological assays, a comprehensive SAR profile can be established. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and improved bioactive molecules.
Computational and Theoretical Investigations on 2 Bromo 3 Methoxyisonicotinaldehyde
Electronic Structure Calculations and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For molecules like 2-bromo-3-methoxyisonicotinaldehyde, Density Functional Theory (DFT) is a powerful tool for these investigations. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can elucidate the distribution of electrons within the molecule and predict its reactivity. researchgate.net
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net
For a structurally related compound, 2-bromo-3-hydroxy-6-methyl pyridine (B92270), DFT calculations have shown a significant HOMO-LUMO energy gap, indicating a stable electronic structure. researchgate.net The distribution of these orbitals is also informative. Typically, in such molecules, the HOMO is localized over the pyridine ring and the electron-donating substituents, while the LUMO is distributed over the ring and any electron-withdrawing groups. This distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) surfaces are another valuable tool derived from electronic structure calculations. These surfaces map the electrostatic potential onto the electron density of the molecule, visually representing the regions of positive and negative charge. For a molecule like this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and aldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. researchgate.net
Table 1: Calculated Electronic Properties of a Related Bromopyridine Derivative researchgate.net
| Property | Value |
| HOMO Energy | -6.55 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Gap | 5.40 eV |
| Dipole Moment | 1.94 D |
Note: Data is for 2-bromo-3-hydroxy-6-methyl pyridine, a structurally similar compound, and serves to illustrate the typical output of such calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides the tools to model the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactions that this compound can undergo, such as nucleophilic substitution of the bromine atom or reactions involving the aldehyde group.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes any intermediates and the high-energy transition states that connect them. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.
While specific reaction pathways for this compound have not been extensively modeled in available literature, the general principles can be applied. For instance, in a nucleophilic aromatic substitution reaction, computational models could be used to compare the energetics of different nucleophiles attacking the carbon atom bonded to the bromine. These models would help in predicting which nucleophiles would be most effective and under what conditions the reaction would be most favorable.
Furthermore, computational models can predict the formation of byproducts in a reaction. By exploring different possible reaction channels, it is possible to identify minor pathways that could lead to the formation of undesired products, providing valuable information for optimizing reaction conditions. cheminf20.org
Conformational Analysis of the Molecule and Its Intermediates
The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and reactivity. For a molecule with rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the aldehyde group in this compound, multiple conformations may exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Theoretical methods can be used to perform a systematic search of the conformational space. By rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy landscape can be constructed. The structures corresponding to the energy minima are the stable conformers.
In a related study on 1-bromo-2-propanol, theoretical analysis combined with spectroscopic data revealed a strong preference for a gauche conformation due to hyperconjugation effects. nih.gov For this compound, a similar analysis would likely focus on the orientation of the methoxy and aldehyde groups relative to the pyridine ring. The planarity of the molecule and the potential for intramolecular interactions, such as hydrogen bonding in reaction intermediates, would be key factors in determining the preferred conformation. Understanding the conformational preferences of both the ground state molecule and any reaction intermediates is crucial for a complete picture of its chemical behavior.
Conclusion and Prospective Research Directions
Summary of Current Research Challenges in Synthesis and Application
The synthesis and application of 2-Bromo-3-methoxyisonicotinaldehyde are fraught with challenges that are emblematic of issues in modern organic chemistry. Synthetically, the primary difficulties stem from the inherent electronic properties of the pyridine (B92270) ring. The electron-deficient nature of the ring makes it less reactive towards electrophilic substitution. beilstein-journals.orgnih.gov Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts, potentially deactivating them and complicating C-H functionalization reactions. beilstein-journals.orgnih.govrsc.org
Achieving specific regioselectivity is another significant hurdle. While C-H functionalization at the C2 and C4 positions of pyridine can be driven by the ring's inherent reactivity, derivatization at the C3 position, adjacent to both a nitrogen and another substituent, poses a considerable challenge. researchgate.netnih.gov The synthesis of a molecule like this compound, which has substituents at the 2- and 3-positions, requires precise control over the reaction sequence and conditions to avoid isomeric impurities and low yields.
From an application perspective, while isonicotinaldehyde derivatives are noted for potential antimicrobial and anticancer activities, a major challenge is the translation of these preliminary findings into robust therapeutic applications. The specific challenges include optimizing the structure-activity relationship (SAR) to enhance efficacy and selectivity, a common bottleneck in drug discovery.
Table 1: Key Research Challenges
| Area | Specific Challenge | Primary Reason | Relevant Citations |
|---|---|---|---|
| Synthesis | Low Reactivity of Pyridine Ring | Electron-deficient nature of the aromatic system. | beilstein-journals.orgnih.govresearchgate.net |
| Synthesis | Catalyst Deactivation | Coordination of the pyridine nitrogen to the metal center. | nih.govrsc.org |
| Synthesis | Regioselectivity Control | Directing effects of multiple substituents and inherent ring electronics. | researchgate.netnih.govnih.gov |
| Synthesis | Scalability and Yield | Competing side reactions and the need for stringent reaction conditions can limit scalability. |
| Application | Structure-Activity Relationship (SAR) | Elucidating how the bromo, methoxy (B1213986), and aldehyde groups contribute to biological activity. | |
Identification of Emerging Methodologies and Underexplored Research Avenues
In response to the synthetic challenges, several innovative methodologies are gaining prominence. Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgnih.gov Catalytic systems based on palladium, rhodium, iridium, and nickel are being developed to achieve previously difficult transformations with greater efficiency and selectivity. rsc.orgnih.govacs.orgoup.com These methods often employ specialized ligands or additives, such as Lewis acids, to modulate the reactivity and direct the functionalization to a specific position. nih.govacs.org
An underexplored but promising avenue is the application of biocatalysis. rsc.org Enzymes offer the potential for highly selective reactions under mild, environmentally friendly conditions, which could circumvent many of the issues associated with traditional metal catalysis. Similarly, photochemical methods, which can generate reactive intermediates under gentle conditions, represent another frontier for the synthesis of complex substituted pyridines. rsc.org
For applications, a key underexplored area is the use of this compound as a versatile chemical probe or building block. researchgate.netinnospk.com Its distinct functional groups—the aldehyde for condensations, the bromine for cross-coupling reactions, and the methoxy group influencing electronic properties—make it an ideal starting point for creating libraries of more complex molecules for high-throughput screening in drug and materials discovery.
Table 2: Emerging and Underexplored Research Areas
| Area | Methodology/Avenue | Potential Advantage | Relevant Citations |
|---|---|---|---|
| Methodology | Transition-Metal-Catalyzed C-H Functionalization | Direct and efficient installation of functional groups on the pyridine core. | beilstein-journals.orgnih.govrsc.orgoup.com |
| Methodology | Lewis Acid Co-catalysis | Enhanced reactivity and altered regioselectivity in metal-catalyzed reactions. | nih.govacs.org |
| Underexplored | Biocatalytic Synthesis | High selectivity, mild reaction conditions, and improved sustainability. | rsc.org |
| Underexplored | Photochemical Homologation/Functionalization | Access to unique reactive intermediates under mild conditions. | rsc.org |
| Underexplored | Use as a Versatile Synthetic Building Block | Rapid diversification through orthogonal reactions at the bromo and aldehyde sites. | researchgate.netinnospk.com |
Broader Impact of this compound Research on Organic and Medicinal Chemistry
The focused research on a seemingly niche compound like this compound has a ripple effect across the broader landscape of chemistry. In organic synthesis, the drive to create such polysubstituted heterocycles pushes the development of novel synthetic methods. nih.gov The challenges posed by this molecule stimulate innovation in C-H activation, regioselective catalysis, and the functionalization of electron-poor aromatic systems, enriching the toolkit available to all synthetic chemists. beilstein-journals.orgnih.govslideshare.net
In medicinal chemistry, this compound and its analogs serve as valuable scaffolds. The pyridine motif is a cornerstone in a vast number of pharmaceuticals, and the ability to precisely decorate it with functional groups is paramount for tuning a drug's pharmacological profile. researchgate.net Brominated heterocyclic compounds are crucial intermediates, serving as versatile handles for nucleophilic substitution and cross-coupling reactions, which facilitates the rapid exploration of chemical space in the search for new bioactive agents. researchgate.net Therefore, developing efficient syntheses for molecules like this compound directly enables the discovery of new medicines. innospk.com
Ultimately, the study of this compound underscores the symbiotic relationship between synthetic chemistry and medicinal science. The demands of medicinal chemists for complex and novel structures inspire synthetic innovation, while the new molecules created by synthetic chemists provide the tools to probe biological systems and discover the therapies of the future.
Q & A
Basic Research Questions
Q. What are the key structural and functional group considerations for designing synthetic routes to 2-bromo-3-methoxyisonicotinaldehyde?
- Methodological Answer : The compound contains a bromine atom at position 2, a methoxy group at position 3, and an aldehyde group on the pyridine ring. These functional groups require careful handling:
- Bromine : Electrophilic substitution or halogenation reactions may be used, but steric hindrance from the methoxy group must be considered.
- Methoxy Group : Stability under acidic/basic conditions must be verified (e.g., demethylation risks during hydrolysis).
- Aldehyde : Reductive amination or nucleophilic addition reactions are feasible but require inert atmospheres to prevent oxidation .
- Data Table :
| Functional Group | Reactivity Considerations | Stability Conditions |
|---|---|---|
| Bromine | Electrophilic substitution | Avoid strong reducing agents |
| Methoxy | Acid-sensitive | Neutral pH recommended |
| Aldehyde | Oxidizable | N₂ atmosphere preferred |
Q. How can the purity and identity of this compound be validated in a research setting?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% by HPLC, as per catalog standards) .
- NMR Spectroscopy : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 216.03 (C₇H₆BrNO₂) .
Advanced Research Questions
Q. What strategies mitigate competing reactions during the synthesis of this compound derivatives?
- Methodological Answer : Competing side reactions (e.g., aldehyde oxidation or bromine displacement) can be minimized by:
- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal decomposition.
- Catalyst Selection : Use Pd-based catalysts for regioselective cross-coupling reactions .
- Protecting Groups : Temporarily protect the aldehyde with acetal groups during bromination steps .
- Data Contradiction Analysis :
- Conflict : Some protocols report higher yields at elevated temperatures (70°C), but others note aldehyde degradation.
- Resolution : Optimize via small-scale trials with real-time HPLC monitoring to balance yield and stability .
Q. How does the electronic effect of the methoxy group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The methoxy group is electron-donating, activating the ring toward electrophilic substitution at the para position. However, steric hindrance from the bromine atom can redirect reactivity.
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at position 4 (relative to methoxy) due to resonance stabilization .
- Data Table :
| Reaction Type | Preferred Position | Yield Range | Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Position 4 | 60–75% | Pd(PPh₃)₄, DMF, 80°C |
| Buchwald-Hartwig Amination | Position 6 | 40–55% | Pd₂(dba)₃, Xantphos, toluene |
Q. What analytical approaches resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity variations.
- Step 1 : Conduct solubility tests in DMSO, THF, and chloroform using dynamic light scattering (DLS) to detect aggregates.
- Step 2 : Compare crystallinity via X-ray diffraction (XRD); amorphous forms may exhibit higher solubility .
- Conflict Resolution :
- Reported Data : Solubility in DMSO ranges from 25 mg/mL to 50 mg/mL.
- Resolution : Standardize pre-dissolution sonication (15 min) and temperature (25°C) to reduce variability .
Synthesis and Stability
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining yield?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of brominating agent to precursor to account for volatility losses.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >97% purity .
- Stability Note : Store under argon at −20°C; aldehyde oxidation occurs within 72 hours at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
